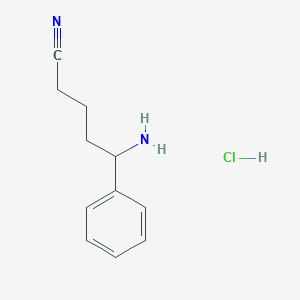

5-Amino-5-phenylpentanenitrile hydrochloride

Description

Properties

IUPAC Name |

5-amino-5-phenylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c12-9-5-4-8-11(13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGJXMZCOCQGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitrile Synthesis via Nucleophilic Substitution

Method Overview:

This approach involves the nucleophilic substitution of suitable precursors, such as phenyl derivatives, with nitrile groups using strong bases and nitrile sources like acetonitrile. The process often employs a base-mediated nucleophilic attack on electrophilic intermediates, leading to the formation of the pentanenitrile backbone.

- Use of strong bases such as sodium amide or potassium carbonate.

- Nucleophilic attack on electrophilic centers, often facilitated by solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

- Cyclization or chain extension to form the pentanenitrile core.

Research Findings:

In a study involving the synthesis of ritonavir and lopinavir intermediates, L-phenylalanine was used as a raw material, undergoing nucleophilic substitution with acetonitrile in the presence of sodium amide to generate key intermediates.

Data Table 1: Nitrile Formation via Nucleophilic Substitution

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | L-phenylalanine + sodium amide + acetonitrile | 91% | High yield, nucleophilic attack on acetonitrile |

| 2 | Alkylation with benzyl chloride | Variable | Protecting groups may be used |

Hydrazine-Mediated Cyclization to Form the Nitrile

Method Overview:

Hydrazines react with β-ketonitriles or malononitrile derivatives to form pyrazole rings, which are precursors to the target compound. The process involves condensation reactions followed by cyclization, often under reflux conditions.

- Condensation of hydrazines with β-ketonitriles or malononitrile derivatives.

- Cyclization to form pyrazole intermediates.

- Functionalization to introduce amino groups and hydrochloride salts.

Research Findings:

A versatile route for synthesizing 5-aminopyrazoles involves condensing β-ketonitriles with hydrazines, avoiding troublesome β-ketonitrile functionalities. Another study demonstrated the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via addition of aryl hydrazines to (ethoxymethylene)malononitrile, followed by cyclization.

Data Table 2: Hydrazine-Based Cyclization

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Hydrazine derivatives + β-ketonitrile | Variable | Efficient formation of pyrazoles |

| 2 | Cyclization under reflux | 47-84% | High regioselectivity |

Functionalization and Salt Formation

Method Overview:

Post-cyclization, the amino groups are often protected or functionalized, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

- Protection of amino groups with BOC or other protecting groups.

- Reduction or deprotection steps as needed.

- Acidification with HCl to form the hydrochloride salt.

Research Findings:

The synthesis of intermediates for antiviral drugs involves protection/deprotection steps, followed by acid treatment to obtain the hydrochloride salt with high purity and yield.

Data Table 3: Salt Formation

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Amino compound + HCl | High | Purification by recrystallization |

Summary of Preparation Strategies

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Nucleophilic substitution | Straightforward, high yield | Requires strong bases | Up to 91% |

| Hydrazine cyclization | Versatile, regioselective | Multi-step, sensitive conditions | 47-84% |

| Functionalization + salt formation | Purity, stability | Additional steps | High |

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-phenylpentanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Research indicates that 5-Amino-5-phenylpentanenitrile hydrochloride exhibits neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. The compound's ability to inhibit β-secretase (BACE1) is particularly noteworthy, as this enzyme plays a crucial role in the formation of amyloid plaques associated with Alzheimer's disease .

Case Study: Inhibition of Amyloid Formation

A study investigated the effects of this compound on amyloid formation in vitro. The results demonstrated a significant reduction in amyloid plaque formation compared to control groups, indicating its potential as a therapeutic agent for Alzheimer's disease .

Antimicrobial Applications

Antimicrobial Efficacy

The compound has also shown promising antimicrobial activity against various pathogens, including both bacteria and fungi. This property is particularly relevant in the development of new antimicrobial agents amidst rising antibiotic resistance.

Data Table: Antimicrobial Activity

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Materials Science

Synthesis of Novel Polymers

In materials science, this compound is being explored for its potential to create novel polymers with enhanced properties. Its ability to act as a building block in polymer synthesis could lead to materials with improved mechanical strength and thermal stability.

Case Study: Polymer Development

A recent study focused on synthesizing a polymer using this compound as a monomer. The resulting polymer exhibited superior tensile strength and thermal resistance compared to conventional polymers, suggesting its applicability in high-performance materials .

Mechanism of Action

The mechanism of action of 5-Amino-5-phenylpentanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) (R)-5-Amino-5-phenylpentanoic Acid Hydrochloride

- Structure : Replaces the nitrile (-CN) with a carboxylic acid (-COOH).

- Molecular Formula: C₁₁H₁₆ClNO₂ vs. C₁₁H₁₄ClN₂ (estimated for 5-amino-5-phenylpentanenitrile hydrochloride).

- Molecular Weight : 229.7 g/mol .

- Lower volatility compared to nitriles due to stronger intermolecular forces.

(b) 5-Aminopentanenitrile Hydrochloride

- Structure : Lacks the phenyl group present in the target compound.

- Molecular Formula : C₅H₁₀ClN₂ (CAS 6066-83-7) .

- Hazard Profile : Harmful via inhalation, skin contact, or ingestion, suggesting higher acute toxicity than phenyl-substituted analogues .

- Applications : Likely used as a simpler nitrile precursor in organic synthesis.

(c) 2-Amino-5-Methylphenol Hydrochloride

- Structure: Aromatic phenol derivative with a methyl substituent and amine group.

- Synthesis : Prepared via acid hydrolysis of nitrone intermediates, yielding 50.8% efficiency .

- Key Differences: Phenolic -OH group enables participation in hydrogen bonding, contrasting with the nitrile’s electron-withdrawing nature. Lower molecular weight (e.g., ~173 g/mol) compared to the target compound, affecting solubility and reactivity.

(d) 6-Amino-5-nitropicolinonitrile

- Structure: Pyridine ring with nitro (-NO₂) and nitrile groups.

- Hazard Profile : Requires stringent safety measures (e.g., medical consultation upon exposure) .

- Key Differences: Nitro group enhances electrophilicity, making it reactive in substitution reactions, unlike the phenyl-stabilized nitrile in the target compound.

Biological Activity

5-Amino-5-phenylpentanenitrile hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its structural formula, which features an amino group and a phenyl group attached to a pentanenitrile backbone. This structure is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may be involved in inflammatory processes and other pathological conditions.

- Receptor Modulation : It may also act on specific receptors, influencing cellular signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated efficacy against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and function.

Anti-inflammatory Effects

In several studies, the compound has been observed to exhibit anti-inflammatory properties. This activity is particularly relevant in models of chronic inflammation, where it may reduce the production of pro-inflammatory cytokines.

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. It appears to modulate pathways associated with neurodegeneration, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Data Tables

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This study highlights its potential application in treating inflammatory diseases.

- Neuroprotection Study : A recent investigation into the neuroprotective effects showed that treatment with this compound led to improved outcomes in models of neurodegeneration, suggesting its role in protecting against neuronal loss.

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of compounds related to this compound. These findings indicate that modifications to the chemical structure can significantly enhance or diminish biological activity, emphasizing the importance of specific functional groups in mediating these effects.

Q & A

Q. How can 5-amino-5-phenylpentanenitrile hydrochloride be reliably identified and characterized in a research setting?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the nitrile and phenyl group positions. Infrared (IR) spectroscopy can validate the nitrile (C≡N) stretch at ~2200 cm⁻¹ .

- Physical Properties : Determine melting point (175–176°C, lit.) and compare with literature values. Measure density and boiling point for consistency with reported data .

- CAS Registry : Cross-reference the compound’s CAS number (6066-83-7) with authoritative databases to ensure identity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Exposure Mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, wash skin with water for ≥15 minutes and seek medical attention .

- Storage : Store in a cool, dry environment away from ignition sources. Use airtight containers to prevent hydrolysis or degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Nitrile Formation : React 5-amino-5-phenylpentanoic acid with a cyanating agent (e.g., KCN or NaCN) under acidic conditions. Purify via recrystallization using ethanol/water mixtures .

- Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether, followed by vacuum drying to isolate the hydrochloride salt .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times with certified reference materials (CRMs) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (Molecular formula: C₁₁H₁₃N₂Cl) .

Q. What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid deliquescence .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, pH, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .

Q. What computational tools are effective for modeling reaction mechanisms involving this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate transition states and reaction pathways (e.g., Gaussian or ORCA software). Compare activation energies for competing mechanisms .

- Machine Learning : Train models on existing reaction datasets to predict yields or side products under varying conditions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

Q. What strategies are recommended for studying the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

Q. How can waste containing this compound be safely managed in a lab environment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.